Cas no 519-73-3 (Triphenylmethane)

Triphenylmethane 化学的及び物理的性質
名前と識別子
-
- Triphenylmethane
- AKOS 90745
- TRILAN
- TRITAN
- 1,1’,1’’-methylidynetris-benzen
- Benzene, 1,1',1''-methylidynetris-
- Benzene,1,1',1 -methylidynetris-
- benzene,1,1’,1’’-methylidynetris-
- Benzhydrylbenzene
- Methane, triphenyl-
- Triphenylmethan
- Tritane
- Triphenymethane
- 1,1',1''-Methylidene tris[benzene]
- TRIPHENYLMETHANE pure
- 1,1',1''-Methylidynetribenzene
- Triphenylmethane Solution
- 1,1′,1″-Methylidenetris-[benzene]
- 1,1',1''-Methylidynetrisbenzene
-
- MDL: MFCD00004763
- インチ: InChI=1S/C19H16/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H
- InChIKey: AAAQKTZKLRYKHR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3
- BRN: 1909753
計算された属性
- せいみつぶんしりょう: 244.12500
- どういたいしつりょう: 244.125201
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 5.3
じっけんとくせい
- 色と性状: ライトイエロー液体
- 密度みつど: 1.014 g/mL at 25 °C(lit.)
- ゆうかいてん: 92.0 to 95.0 deg-C
- ふってん: 359°C(lit.)
- フラッシュポイント: 358-359°C
- 屈折率: nD100 1.59546
- ようかいど: dioxane: 0.1 g/mL, clear
- すいようせい: 不溶性
- あんていせい: Stable; combustible. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 4.86680
- 酸性度係数(pKa): 31.5(at 25℃)
- マーカー: 9741
Triphenylmethane セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
- TSCA:Yes
Triphenylmethane 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Triphenylmethane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0515-25g |
Triphenylmethane |
519-73-3 | 98.0%(GC) | 25g |
¥290.0 | 2022-06-10 | |
TRC | T808900-50g |
Triphenylmethane |
519-73-3 | 50g |
$ 316.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T493A-500g |
Triphenylmethane |
519-73-3 | 99% | 500g |
¥605.0 | 2022-06-10 | |
Apollo Scientific | OR0040-5Kg |
Triphenylmethane |
519-73-3 | 5kg |
£355.00 | 2025-02-19 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 101303-500G |
Triphenylmethane |
519-73-3 | 500g |
¥3590.7 | 2023-12-10 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102759-25g |
Triphenylmethane |
519-73-3 | 99% | 25g |
¥92.90 | 2023-09-01 | |
Fluorochem | 175400-1g |
Triphenylmethane |
519-73-3 | 99% | 1g |
£10.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T60710-5g |
Triphenylmethane |
519-73-3 | 99% | 5g |
¥38.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002749-500g |
Triphenylmethane |
519-73-3 | 99% | 500g |
¥379 | 2024-05-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T818718-2.5kg |
Triphenylmethane |
519-73-3 | 99% | 2.5kg |
2,828.00 | 2021-05-17 |
Triphenylmethane サプライヤー
Triphenylmethane 関連文献
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1. The reaction of triphenylmethyl bromide with potassium O-ethyl dithiocarbonate (potassium xanthate) in benzene and cumene. A note of caution on the application of the radical trap dicyclohexylphosphine as a probe for electron-transfer-initiated reactions of triphenylmethyl halidesPéter Huszthy,Gy?ngyi Izsó(née Gergácz),Károly Lempert,Miklós Gy?r,Antal Rockenbauer J. Chem. Soc. Perkin Trans. 2 1990 2009
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2. The ambident reactivity of triphenylmethyl radicals in hydrogen-abstraction reactions and the mechanism of the base-catalysed rearrangement of (diphenylmethylene)cyclohexadienes (a type of semibenzene) into triphenylmethanePéter Huszthy,Károly Lempert,Gyula Simig,József Tamás,Judit Hegedüs-Vajda,Gábor Tóth J. Chem. Soc. Perkin Trans. 2 1985 491
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3. 311. The anionic nature of the desyl and the α-benzoylbenzhydryl radical as compared with the cationoid reactivity of the triphenylmethyl radical. the hydrolysis of thio-estersYoussef Iskander J. Chem. Soc. 1948 1549
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J. C. Bevington,H. G. Troth Trans. Faraday Soc. 1963 59 127
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Kevin J. Romero,Matthew S. Galliher,Derek A. Pratt,Corey R. J. Stephenson Chem. Soc. Rev. 2018 47 7851
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M. Szwarc Discuss. Faraday Soc. 1947 2 39
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7. The reaction of triphenylmethyl halides with triphenylphosphine in cumene and tert-butylbenzenePéter Huszthy,Mária Kajtár-Peredy,Károly Lempert,Judit Hegedüs-Vajda J. Chem. Soc. Perkin Trans. 2 1992 347
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Imma Ratera,Jaume Veciana Chem. Soc. Rev. 2012 41 303
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9. The reaction of triphenylmethyl halides with tributylphosphine and tributylamine in apolar solventsPéter Huszthy,Gy?ngyi Izsó(née Gergácz),Károly Lempert,Mária Kajtár-Peredy,Miklós Gy?r,Antal Rockenbauer,József Tamás J. Chem. Soc. Perkin Trans. 2 1989 1513
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10. Reactions of some p-substituted triphenylmethyl chlorides with alcohols, alkali-metal alcoholates, and tributylamineGy?ngyi Izsó(née Gergácz),Péter Huszthy,Károly Lempert,József Fetter,Gyula Simig,József Tamás,Judith Hegedüs-Vajda J. Chem. Soc. Perkin Trans. 2 1989 769
Triphenylmethaneに関する追加情報
Triphenylmethane (CAS No: 519-73-3) - A Comprehensive Overview
Triphenylmethane (CAS No: 519-73-3) is a versatile organic compound with the molecular formula C16H14. It belongs to the class of aromatic hydrocarbons and is widely recognized for its unique chemical properties and diverse applications. This compound has been a subject of extensive research due to its potential in various fields, including materials science, pharmaceuticals, and environmental chemistry.
The structure of Triphenylmethane consists of three phenyl groups attached to a central methyl group, forming a symmetrical trisubstituted benzene derivative. This structure contributes to its stability and reactivity, making it an ideal candidate for various chemical reactions. Recent studies have highlighted its role as a precursor in the synthesis of advanced materials, such as fluorescent polymers and nanoparticles.
One of the most significant advancements in the study of Triphenylmethane involves its application in fluorescence-based sensing technologies. Researchers have developed novel fluorescent sensors using Triphenylmethane-derived materials, which exhibit high sensitivity and selectivity towards specific analytes. These sensors have potential applications in environmental monitoring, medical diagnostics, and food safety analysis.
In the field of materials science, Triphenylmethane has been utilized as a building block for constructing supramolecular assemblies. These assemblies exhibit unique optical and electronic properties, making them suitable for use in organic electronics and photonics. Recent breakthroughs include the development of highly efficient organic light-emitting diodes (OLEDs) incorporating Triphenylmethane-based materials.
The pharmaceutical industry has also shown interest in Triphenylmethane due to its potential as a drug delivery agent. Studies have demonstrated that Triphenylmethane-based nanoparticles can effectively encapsulate and deliver therapeutic agents to target sites within the body. This property makes it a promising candidate for targeted drug delivery systems.
Another emerging area of research is the use of Triphenylmethane in catalysis. Scientists have discovered that certain derivatives of Triphenylmethane can act as efficient catalysts for various organic reactions, including cross-coupling reactions and polymerization processes. These findings have opened new avenues for sustainable chemical synthesis.
In terms of environmental applications, Triphenylmethane has been explored as a component in advanced water treatment systems. Its ability to adsorb heavy metals and organic pollutants from aqueous solutions has been validated through numerous experiments. This property makes it a valuable material for developing eco-friendly water purification technologies.
The synthesis of Triphenylmethane has also undergone significant improvements in recent years. Traditional methods often involved multi-step processes with low yields, but modern techniques leveraging green chemistry principles have enabled more efficient and environmentally friendly production methods.
In conclusion, Triphenylmethane (CAS No: 519-73-3) is a multifaceted compound with immense potential across various scientific disciplines. Its unique chemical properties, combined with recent advancements in research, position it as a key player in the development of innovative materials and technologies.
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